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molecular formula C10H10N2O2 B176859 3-Methoxy-4-(oxazol-5-yl)aniline CAS No. 198821-79-3

3-Methoxy-4-(oxazol-5-yl)aniline

Cat. No. B176859
M. Wt: 190.20 g/mol
InChI Key: KYCMMXMEXWSPCV-UHFFFAOYSA-N
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Patent
US06624184B1

Procedure details

In a 2 L hydrogenation flask was placed 1C (130.0 g, 0.6131 mol), Pd/C (10%, 26.2 g) and absolute EtOH (1280 mL). The mixture was hydrogenated at 35-45 psi H2 until the reaction was complete. The mixture was filtered over a pad of celite (20 g) and the cake was washed with EtOH (3×100 mL). The filtrate was concentrated to a volume of 350 mL. Heptane (500 mL) was added to the resulting slurry. After stirring for 2 hours at room temperature, the slurry was filtered. The cake was washed with heptane (3×100 mL) and air-dried to give 80.0 g of 1D. Another 30.2 g of product was recovered from the mother liquor affording a total yield of 95%. 1H NMR (CDCl3) d 7.88 (s, 1H), 7.60 (d, J=8.4 Hz, 1H), 7.41 (s, 1H), 6.41 (dd, J=8.4, 2.1 Hz, 1H), 3.34 (d, J=2.1 Hz, 1H), 3.98 (bs, 2H), 3.94 (s, 3H).
Name
Quantity
130 g
Type
reactant
Reaction Step One
Name
Quantity
26.2 g
Type
catalyst
Reaction Step Two
Name
Quantity
1280 mL
Type
solvent
Reaction Step Three
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:14][CH:13]=[N:12][CH:11]=2)=[C:6]([O:15][CH3:16])[CH:5]=1)([O-])=O>[Pd].CCO>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:14][CH:13]=[N:12][CH:11]=2)=[C:6]([O:15][CH3:16])[CH:5]=1

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)C1=CN=CO1)OC
Step Two
Name
Quantity
26.2 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
1280 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2 L hydrogenation flask was placed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered over a pad of celite (20 g)
WASH
Type
WASH
Details
the cake was washed with EtOH (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a volume of 350 mL
ADDITION
Type
ADDITION
Details
Heptane (500 mL) was added to the resulting slurry
FILTRATION
Type
FILTRATION
Details
the slurry was filtered
WASH
Type
WASH
Details
The cake was washed with heptane (3×100 mL)
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1)C1=CN=CO1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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